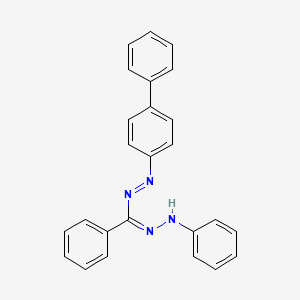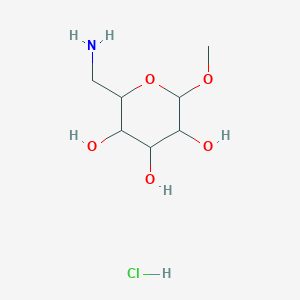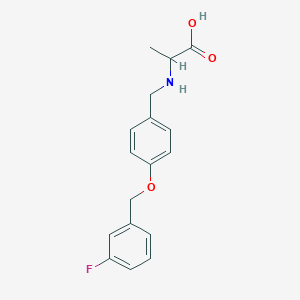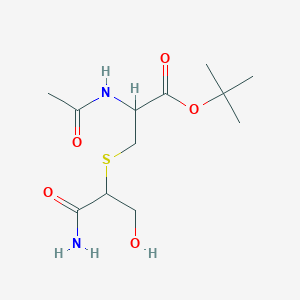
Alpha-D(+)mannose 1-phosphate di(monocyclohexylammonium) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D(+)mannose 1-phosphate di(monocyclohexylammonium) salt is a chemical compound with the molecular formula C6H13O9P · 2C6H14N. It is a derivative of mannose, a monosaccharide, and is used in various biochemical and industrial applications. This compound is particularly significant in the study of carbohydrate metabolism and glycosylation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alpha-D(+)mannose 1-phosphate di(monocyclohexylammonium) salt typically involves the phosphorylation of mannose. The process begins with the reaction of mannose with a phosphorylating agent such as phosphoric acid or a phosphoryl chloride derivative under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the selective formation of the 1-phosphate derivative.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar principles but optimized for higher yields and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in a pure form. The use of advanced techniques like chromatography may also be employed to ensure the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
Alpha-D(+)mannose 1-phosphate di(monocyclohexylammonium) salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Mannonic acid derivatives.
Reduction: Mannitol derivatives.
Substitution: Various glycosylated compounds depending on the substituent introduced.
Scientific Research Applications
Alpha-D(+)mannose 1-phosphate di(monocyclohexylammonium) salt is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in the synthesis of complex carbohydrates and glycosylated molecules.
Biology: In the study of glycosylation processes and carbohydrate metabolism.
Industry: Used in the production of bio-based materials and as a precursor for various biochemical products.
Mechanism of Action
The compound exerts its effects primarily through its role in glycosylation and carbohydrate metabolism. It acts as a substrate for various enzymes involved in these processes, facilitating the transfer of mannose residues to target molecules. This is crucial for the proper functioning of glycoproteins and glycolipids, which play essential roles in cell signaling and structural integrity.
Comparison with Similar Compounds
Similar Compounds
- Alpha-D-mannose 1-phosphate sodium salt
- Alpha-D-mannose 6-phosphate
- Guanosine 5′-diphospho-D-mannose sodium salt
Uniqueness
Alpha-D(+)mannose 1-phosphate di(monocyclohexylammonium) salt is unique due to its specific structure, which includes the monocyclohexylammonium groups. This structural feature imparts distinct solubility and reactivity properties, making it suitable for specialized applications in biochemical research and industrial processes.
Properties
IUPAC Name |
cyclohexanamine;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13N.C6H13O9P/c2*7-6-4-2-1-3-5-6;7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2*6H,1-5,7H2;2-10H,1H2,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPDNWXTAIIEAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39N2O9P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Hydroxymethyl)-6-[4-methyl-3-[(5-phenylthiophen-2-yl)methyl]phenyl]oxane-3,4,5-triol](/img/structure/B12321735.png)


![L-Tryptophan, N-[N-[N-[N-[N-[N-acetyl-D-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)glycyl]-L-leucyl]-L-alpha-aspartyl]-L-isoleucyl]-L-isoleucyl]-](/img/structure/B12321756.png)
![trisodium;2-[5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12321764.png)
![(4,6,8,8a,10-pentaacetyloxy-3a-hydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl) benzoate](/img/structure/B12321765.png)




![11-hydroxy-4,4,8,10,14-pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione](/img/structure/B12321788.png)

![6-(3-Hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B12321796.png)
![(1R)-3,3'-Bis[(E)-[[(1S,2S)-2-(1,3-dihydro-2H-isoindol-2-yl)-1,2-diphenylethyl]imino]methyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B12321800.png)
